

# Application Notes: Fluorescent Labeling of Orellanine for Cellular Imaging

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Compound of Interest		
Compound Name:	Orellanine	
Cat. No.:	B1677459	Get Quote

### Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1][2] Structurally identified as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide, its toxicity is characterized by a long latency period followed by severe renal failure.[1][3] The toxin selectively targets the proximal tubule epithelial cells of the kidney, though the precise mechanism of uptake and cytotoxicity is still under investigation.[3][4] Key proposed mechanisms of toxicity include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of essential cellular enzymes and macromolecule synthesis.[1][4]

To better understand the pharmacokinetics, cellular uptake, and subcellular localization of **orellanine**, a fluorescently labeled version of the toxin is an invaluable tool.[5] This document provides detailed protocols for the proposed synthesis of a fluorescent **orellanine** conjugate (**Orellanine**-Dy488) and its application in the imaging of cultured human renal proximal tubule cells.

## **Data Presentation**

This section summarizes the physicochemical and toxicological properties of native **orellanine** and the proposed fluorescent conjugate.



Property	Orellanine (Unlabeled)	Orellanine-Dy488 (Proposed)	Reference / Note
Chemical Formula	C10H8N2O6	C39H39N5O12S2	Calculated
Molar Mass ( g/mol )	252.18	~830	[1] / Calculated
Excitation Max (nm)	N/A	491	Based on Dyomics Dy-488 NHS Ester
Emission Max (nm)	N/A	516	Based on Dyomics Dy-488 NHS Ester
Quantum Yield	N/A	~0.9	Based on Dyomics Dy-488 NHS Ester
IC50 (MCF-7 cells)	319.2 μg/mL	To be determined	[6]
Target Cells	Renal Proximal Tubules	Renal Proximal Tubules	[4]

## **Experimental Protocols**

# Protocol for Synthesis of Fluorescent Orellanine (Orellanine-Dy488)

This protocol describes a hypothetical two-step synthesis to conjugate **orellanine** with a bright, photostable fluorescent dye. The strategy involves first introducing an amine-terminated linker to one of **orellanine**'s hydroxyl groups, followed by conjugation to an amine-reactive dye.

#### Materials:

- Orellanine (synthesized or purified)[1][4]
- 3-Bromopropylamine hydrobromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)



- Dyomics Dy-488 N-hydroxysuccinimide (NHS) ester
- Triethylamine (TEA)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Reverse-phase HPLC system

Step 1: Synthesis of Amino-linker Modified **Orellanine** (**Orellanine**-C3-NH<sub>2</sub>) - A Hypothetical Route

- Preparation: Under an inert argon atmosphere, dissolve 25 mg of orellanine in 5 mL of anhydrous DMF in a flame-dried, round-bottom flask.
- Deprotonation: Carefully add 1.1 equivalents of sodium hydride (NaH) to the solution at 0°C.
   Stir for 30 minutes. This step is critical and aims to selectively deprotonate one of the more accessible hydroxyl groups.
- Alkylation: Dissolve 1.2 equivalents of 3-bromopropylamine hydrobromide in a minimal amount of anhydrous DMF and add it dropwise to the orellanine solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO<sub>3</sub> solution. Extract the aqueous phase three times with ethyl acetate. The desired product may be in either the aqueous or organic phase due to its polarity; both should be analyzed.
- Purification: Purify the crude product using flash chromatography or preparative HPLC to isolate the mono-substituted **Orellanine**-C3-NH<sub>2</sub>.



#### Step 2: Conjugation with Dy-488 NHS Ester

- Preparation: Dissolve the purified **Orellanine**-C3-NH<sub>2</sub> in 1 mL of anhydrous DMSO.
- pH Adjustment: Add triethylamine (TEA) to the solution to create a basic environment (pH ~8.5), which facilitates the reaction with the NHS ester.
- Labeling Reaction: Add 1.2 equivalents of Dy-488 NHS ester (dissolved in anhydrous DMSO) to the Orellanine-C3-NH<sub>2</sub> solution.
- Incubation: Stir the reaction mixture in the dark at room temperature for 4-6 hours.
- Purification: Purify the final product, Orellanine-Dy488, using a reverse-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- Verification: Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectroscopy. Lyophilize the pure fractions and store at -20°C, protected from light.

## Protocol for Cellular Imaging with Orellanine-Dy488

This protocol details the use of the fluorescent **orellanine** conjugate for imaging its uptake and localization in a relevant human kidney cell line.

#### Materials:

- Human Kidney 2 (HK-2) cells or primary Human Renal Proximal Tubule Epithelial Cells (RPTEC).[7][8][9]
- Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Orellanine-Dy488 stock solution (1 mM in DMSO).
- Hoechst 33342 nuclear stain.
- MitoTracker<sup>™</sup> Red CMXRos mitochondrial stain.



- Phosphate-Buffered Saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS.
- Fluorescence microscope with appropriate filter sets for DAPI, FITC/GFP (for Dy-488), and TRITC/RFP (for MitoTracker Red).

#### Procedure:

- Cell Culture: Culture HK-2 cells on glass-bottom imaging dishes in a humidified incubator at 37°C with 5% CO<sub>2</sub> until they reach 70-80% confluency.
- Probe Preparation: Prepare a working solution of Orellanine-Dy488 by diluting the 1 mM
   DMSO stock into pre-warmed culture medium to a final concentration of 1-10 μM.
- Cell Labeling:
  - Wash the cells twice with warm PBS.
  - Add the Orellanine-Dy488 working solution to the cells.
  - Incubate for a specified time course (e.g., 30 min, 2h, 6h, 24h) at 37°C.
- Co-staining (Optional): In the last 30 minutes of incubation, add Hoechst 33342 (1 μg/mL) and MitoTracker Red (200 nM) to the medium to visualize the nucleus and mitochondria, respectively.
- Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
- Live-Cell Imaging: Add fresh, pre-warmed culture medium to the dish and immediately proceed to image the live cells using the fluorescence microscope.
- Fix and Mount (Optional): For high-resolution imaging or long-term storage, fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Wash three times with PBS and mount with an appropriate mounting medium.

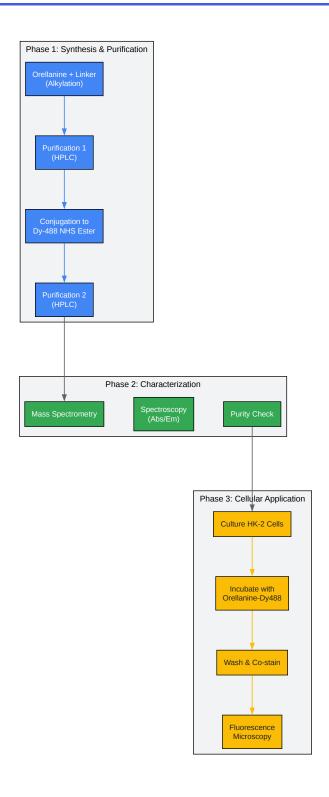


Image Acquisition: Acquire images using filter sets for DAPI (nucleus), GFP/FITC
(Orellanine-Dy488), and RFP/TRITC (MitoTracker Red). Overlay the channels to determine
the subcellular localization of the fluorescent toxin.

## Visualizations and Diagrams Experimental Workflow

The overall process from synthesis to cellular application is outlined below.





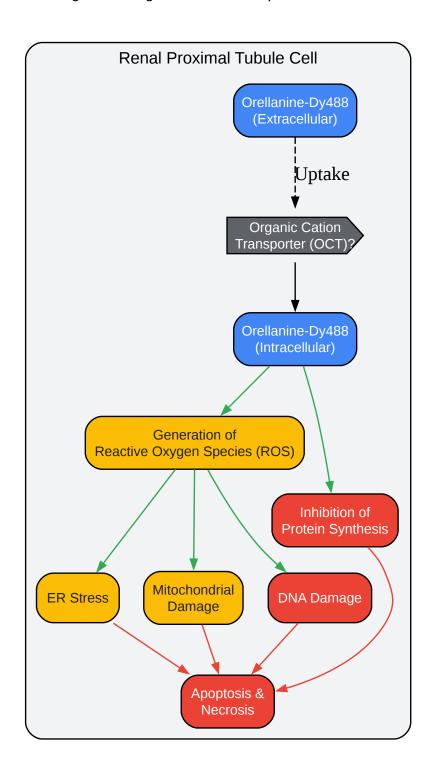
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Caption: Workflow for synthesis and application of fluorescent orellanine.



# Proposed Mechanism of Orellanine-Induced Nephrotoxicity

This diagram illustrates the hypothetical pathway of **orellanine** uptake and subsequent cellular damage that can be investigated using the fluorescent probe.





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Caption: Proposed signaling pathway for **orellanine**-induced cell death.

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